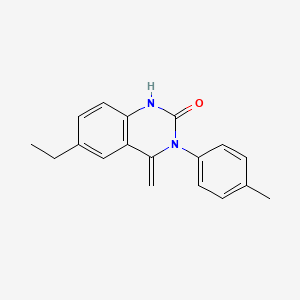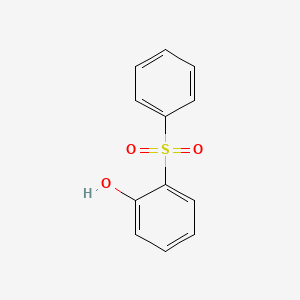
6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the appropriate aniline derivative and ethyl acetoacetate.
Cyclization: The intermediate product undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated or alkylated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease progression.
Modulating Receptors: Binding to receptors and altering their activity.
Interfering with Pathways: Disrupting key biological pathways to achieve therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(4-methylphenyl)-1H-quinazolin-2-one: Lacks the ethyl and methylidene groups.
6-ethyl-3-(4-methylphenyl)-1H-quinazolin-2-one: Lacks the methylidene group.
4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one: Lacks the ethyl group.
Uniqueness
6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one is unique due to the presence of both ethyl and methylidene groups, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-4-14-7-10-17-16(11-14)13(3)20(18(21)19-17)15-8-5-12(2)6-9-15/h5-11H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
MDRUCHPCYICQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[7-(furan-2-YL)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-amido]benzoate](/img/structure/B11032445.png)
![3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine](/img/structure/B11032446.png)

![ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate](/img/structure/B11032458.png)
![(2E)-3-[7-methoxy-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B11032460.png)
![N-(3-chloro-2-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11032467.png)
![3-(4-Chlorophenyl)-2-methyl-5-(naphthalen-2-yl)-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11032469.png)
![8-methoxy-4,4-dimethyl-6-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11032471.png)
![4-Amino-1-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032475.png)
![N,7-Dimethyl-3-(phenylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-2-amine](/img/structure/B11032481.png)
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11032488.png)

![Tetraethyl 9'-methoxy-6'-[(3-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032499.png)

